molecular formula C9H12F9Si B12334799 CID 78062086

CID 78062086

Cat. No.: B12334799
M. Wt: 319.26 g/mol
InChI Key: RKPUOTHUBLWVPN-UHFFFAOYSA-N
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Description

Based on general guidelines for compound characterization (), its identification would typically require:

  • Structural elucidation via NMR, X-ray crystallography, or mass spectrometry.
  • Purity validation through elemental analysis or chromatography (e.g., GC-MS as in ).
  • Pharmacological profiling, including activity assays and toxicity studies.

Without explicit data, this compound’s properties remain speculative. Future studies should prioritize these parameters to establish its identity and utility.

Properties

Molecular Formula

C9H12F9Si

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C9H12F9Si/c10-7(11,12)1-4-19(5-2-8(13,14)15)6-3-9(16,17)18/h1-6H2

InChI Key

RKPUOTHUBLWVPN-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, tris(3,3,3-trifluoropropyl)- can be synthesized through the reaction of trichloro(3,3,3-trifluoropropyl)silane with methanol. This reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials . The reaction can be represented as follows:

CF3CH2CH2SiCl3+3CH3OHCF3CH2CH2Si(OCH3)3+3HCl\text{CF}_3\text{CH}_2\text{CH}_2\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} CF3​CH2​CH2​SiCl3​+3CH3​OH→CF3​CH2​CH2​Si(OCH3​)3​+3HCl

Industrial Production Methods

In industrial settings, the production of silane, tris(3,3,3-trifluoropropyl)- involves large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The use of catalysts, such as chloroplatinic acid, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Silane, tris(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of silane, tris(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78062086 lacks direct comparators in the evidence, oscillatoxin derivatives () and fluorinated thiophene analogs () serve as illustrative examples for structuring a comparison. Below is a hypothetical framework based on , and 7:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) 5-Methylthiophene Derivative (CID 2049887)
Molecular Formula Not Available C₃₈H₅₈O₁₀ C₇H₅FN₂S
Molecular Weight Not Available 698.86 g/mol 168.19 g/mol
Key Functional Groups Not Available Macrocyclic lactone, methyl ester Fluorophenyl, thiophene
Biological Activity Not Available Cytotoxic (marine toxin) CYP1A2 inhibition, high GI absorption
Synthetic Accessibility Not Available Complex (natural product) Moderate (SA Score: 2.14)

Key Findings from Analogous Compounds:

Structural Complexity : Oscillatoxin D (CID 101283546) exhibits a macrocyclic lactone core, suggesting this compound may share biosynthetic pathways if derived from similar marine sources .

Pharmacological Potential: Fluorinated thiophene derivatives (e.g., CID 2049887) demonstrate enzyme inhibition and bioavailability, highlighting fluorination as a strategy for enhancing drug-like properties .

Analytical Challenges : As seen in , vacuum distillation and GC-MS fractionation are critical for isolating and characterizing volatile or thermally stable analogs, which may apply to CID 78062084.

Q & A

Q. What ethical frameworks apply to studies involving this compound?

  • For in vivo work, follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) . In human-derived cell studies, ensure compliance with data privacy laws (e.g., GDPR) and obtain ethics committee approval . Disclose conflicts of interest (e.g., funding sources) in publications .

Methodological Notes

  • Referencing : Cite primary literature and avoid over-reliance on reviews .
  • Data Presentation : Use tables for comparative analysis (e.g., IC50 values across studies) and figures for mechanistic hypotheses .
  • Peer Review : Pre-submission feedback from colleagues reduces bias and strengthens validity .

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